molecular formula C10H11BrClNO B14065460 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14065460
M. Wt: 276.56 g/mol
InChI Key: FTUGRXBUBHXEAQ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS: 1804203-60-8) is a halogenated aromatic ketone with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol. Key physical properties include a predicted boiling point of 379.4±37.0°C, density of 1.538±0.06 g/cm³, and a pKa of 2.93±0.13 . Its structure suggests applications in medicinal chemistry, particularly as an intermediate for synthesizing alkylating agents or DNA-targeting molecules.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-3-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5,13H2,1H3

InChI Key

FTUGRXBUBHXEAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)CBr)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Sequential Functionalization

Bromination of 4-Amino-3-methylbenzaldehyde

The synthesis often begins with 4-amino-3-methylbenzaldehyde as a precursor. Bromination of the methyl group is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation conditions. This step selectively introduces a bromine atom at the benzylic position, yielding 4-amino-3-(bromomethyl)benzaldehyde with a reported efficiency of 72–85%.

Key Reaction Conditions:
  • Catalyst : Azobisisobutyronitrile (AIBN, 1 mol%)
  • Solvent : CCl₄ (anhydrous)
  • Temperature : 80–85°C (reflux)

Palladium-Catalyzed Direct Arylation

C-H Activation Strategy

Recent advances in transition metal catalysis enable direct functionalization of aromatic C-H bonds. A palladium(II)-catalyzed approach, as described in methodologies for analogous N-heterocycles, allows for the simultaneous introduction of the chloropropan-2-one group and bromomethyl substituent.

Reaction Protocol:
  • Substrate : 4-Amino-3-methylphenylboronic acid
  • Catalyst : Pd(OAc)₂ (5 mol%) with triphenylphosphine (PPh₃)
  • Bromination Agent : NBS (1.2 equiv)
  • Chlorination : SOCl₂ (2 equiv) in dichloroethane
  • Yield : 58% (over two steps)

Advantages and Limitations

  • Advantage : Reduces step count by combining bromination and acylation.
  • Challenge : Competing side reactions (e.g., over-bromination) necessitate careful stoichiometric control.

Reductive Amination Pathways

Nitro Group Reduction

An alternative route involves the reduction of a nitro precursor. Starting with 3-(bromomethyl)-4-nitropropiophenone, catalytic hydrogenation (H₂/Pd-C) in ethanol selectively reduces the nitro group to an amine.

Conditions:
  • Pressure : 50 psi H₂
  • Temperature : 25°C
  • Yield : 89%

Sequential Functionalization Table

Step Reagent/Conditions Yield (%) Reference
Bromination NBS, AIBN, CCl₄, 80°C 72–85
Friedel-Crafts Acylation Chloroacetone, AlCl₃, DCM, 0°C 60–68
Nitro Reduction H₂/Pd-C, EtOH, 25°C 89
Palladium-Catalyzed Arylation Pd(OAc)₂, PPh₃, NBS 58

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The meta-bromination of the methyl group competes with para-substitution. Employing sterically hindered solvents (e.g., CCl₄) and low temperatures favors the desired meta product.

Stability of the Amino Group

The amino group’s susceptibility to oxidation necessitates protection during bromination. Acetylation (using acetic anhydride) prior to bromination, followed by deprotection with aqueous HCl, improves yields by 15–20%.

Purification Difficulties

Chromatographic separation of polar intermediates remains a bottleneck. Gradient elution with hexane/ethyl acetate (8:1 to 4:1) effectively isolates the target compound.

Chemical Reactions Analysis

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group may facilitate binding to biological receptors, while the bromomethyl and chloropropanone groups can participate in various biochemical pathways. These interactions can lead to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one 1804203-60-8 C₁₀H₁₁BrClNO 276.56 -NH₂ (position 4), -BrCH₂ (position 3) High boiling point (379°C), moderate acidity (pKa ~2.93)
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one 1804043-47-7 C₁₀H₁₂ClNOS 229.73 -NH₂ (position 4), -SCH₃ (position 2) Lower MW due to absence of Br; sulfur enhances lipophilicity
1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one 1806581-13-4 C₁₀H₉BrClNOS 306.61 -SH (position 2), -BrCH₂ (position 5) Mercapto group increases redox reactivity; potential for disulfide bond formation
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one - C₁₁H₈BrClF₃OS 374.60 -CF₃S (position 2), -BrCH₂ (position 3) Electron-withdrawing CF₃S reduces basicity; lower boiling point (298.6°C)
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one - C₁₀H₇ClN₂O₂ 234.63 Benzoxazole-hydrazone linkage Designed as DNA binder; lacks bromine but exhibits anti-tumor activity

Key Comparative Insights :

The amino group (pKa ~2.93) provides moderate basicity, facilitating protonation in acidic environments, unlike the electron-withdrawing CF₃S group in the trifluoromethylthio analog, which reduces basicity .

Biological Activity: Compounds with benzoxazole/thiazole moieties (e.g., ) exhibit anti-tumor activity via DNA interaction, suggesting that the primary compound’s amino and bromomethyl groups may synergize for similar effects but with distinct binding modes . The absence of bromine in 1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one likely reduces alkylation-driven cytotoxicity compared to the brominated analog .

Physical Properties: The amino group contributes to higher boiling points (e.g., 379°C vs. 298°C in the CF₃S analog) due to hydrogen bonding . Density correlates with halogen content; the primary compound’s density (1.538 g/cm³) exceeds that of sulfur-containing analogs (e.g., 1.61 g/cm³ for the CF₃S derivative) due to bromine’s atomic mass .

Synthetic Utility :

  • Bromomethyl-substituted compounds (e.g., ) are often synthesized via electrophilic bromination, suggesting the primary compound could be derived similarly .
  • The mercapto (-SH) and methylthio (-SCH₃) analogs may undergo further functionalization (e.g., oxidation to sulfonates), unlike the bromomethyl group, which is prone to nucleophilic substitution .

Q & A

Basic Research Question

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR track intermediates, with 1H^1\text{H} NMR particularly sensitive to bromomethyl (δ4.3\delta \sim4.3 ppm) and amino (δ5.5\delta \sim5.5 ppm) groups. DEPT-135 distinguishes CH₂ and CH₃ groups in the propanone moiety .
  • IR : Confirm ketone (C=O stretch at ~1700 cm1^{-1}) and amino (N–H bend at ~1600 cm1^{-1}) functionalities .
  • MS : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns, distinguishing regioisomers .

How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The bromomethyl group undergoes SN2 reactions, but steric hindrance from the adjacent chloropropanone and amino substituents can reduce reactivity. Computational studies (DFT) reveal:

  • Electrophilicity : The chloropropanone carbonyl withdraws electron density, enhancing the bromomethyl carbon’s electrophilicity .
  • Steric maps : Molecular modeling (e.g., Gaussian) shows that bulky nucleophiles (e.g., tert-butoxide) exhibit lower reactivity due to spatial clashes with the chloropropanone group .

Experimental validation : Compare reaction rates with primary vs. secondary amines. Primary amines (e.g., methylamine) show higher substitution efficiency (~70% yield) than bulky alternatives (~30%) .

What strategies mitigate decomposition during storage, given the compound’s sensitivity to light and moisture?

Basic Research Question

  • Storage : Use amber vials under inert gas (Ar/N₂) at –20°C to prevent photolytic debromination and hydrolysis of the chloropropanone group .
  • Stabilizers : Add desiccants (molecular sieves) and radical inhibitors (BHT) to prolong shelf life .
  • Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 4-amino-3-methylbenzaldehyde .

How can discrepancies between theoretical and experimental UV-Vis spectra be reconciled?

Advanced Research Question
TD-DFT calculations often predict λmax\lambda_{\text{max}} values that deviate from experimental data due to:

  • Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to improve agreement .
  • Excited-state interactions : The amino group’s lone pairs may participate in charge-transfer transitions not captured in gas-phase calculations .
  • Vibronic coupling : Temperature-dependent spectra account for vibrational modes affecting absorption bands .

What crystallographic challenges arise from the compound’s potential polymorphism?

Advanced Research Question
Polymorphism is influenced by:

  • Solvent polarity : Crystallization from THF yields a monoclinic phase (P2₁/c), while DMF produces a triclinic form (P1\overline{1}) .
  • Thermal analysis : DSC identifies phase transitions, with melting points varying by 10–15°C between polymorphs .
  • Rietveld refinement : Synchrotron powder XRD distinguishes polymorphs when single crystals are unavailable .

What in silico methods predict the compound’s bioavailability and toxicity profile?

Advanced Research Question

  • ADMET prediction : SwissADME estimates moderate permeability (LogP ~2.5) but poor aqueous solubility (<0.1 mg/mL), suggesting nanoparticle formulation for biological studies .
  • Toxicity alerts : Derek Nexus flags potential hepatotoxicity from the chloropropanone moiety, requiring in vitro liver microsome assays for validation .

How does the compound’s electronic structure influence its antimicrobial activity?

Basic Research Question

  • MIC assays : Against S. aureus, the bromomethyl group enhances membrane disruption (MIC = 8 µg/mL), while the chloropropanone moiety inhibits enzyme function via covalent binding .
  • SAR studies : Analogues without the amino group show 10-fold reduced activity, highlighting its role in target recognition .

What mechanistic insights explain unexpected byproducts in Sonogashira coupling reactions?

Advanced Research Question
Side products (e.g., homocoupled alkynes) arise from:

  • Oxidative conditions : Use of Cu(I) instead of Pd(0) promotes Glaser coupling. Optimize Pd/Cu ratios and degas solvents to suppress this .
  • Steric effects : Bulky alkynes (e.g., phenylacetylene) exhibit lower reactivity, increasing byproduct formation. Switch to trimethylsilyl-protected alkynes for improved selectivity .

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